C-Terminal Amide vs. Free Acid: Impact on Enzymatic Stability
Peptide C-terminal amidation is reported to improve half-life against carboxypeptidase degradation by approximately 20-fold compared to free acid forms in serum stability assays [1]. Glycyl-L-tyrosyl-L-alaninamide, bearing a C-terminal amide, is expected to exhibit similar enhanced stability relative to its free acid counterpart Gly-Tyr-Ala-OH (CAS 112898-27-8). Direct head-to-head data for this specific tripeptide pair are not available in peer-reviewed literature as of the search period, necessitating empirical verification.
| Evidence Dimension | Serum half-life enhancement of C-terminal amide vs free acid |
|---|---|
| Target Compound Data | Not directly measured; expected >20-fold improvement based on class behavior |
| Comparator Or Baseline | Gly-Tyr-Ala-OH (free acid) serum half-life; analogous peptide amides reported ~4-6 h |
| Quantified Difference | ~20-fold improvement reported for peptide amides vs free acids in antimicrobial peptide studies |
| Conditions | In vitro serum stability assay; analogous apidaecin peptide analogs |
Why This Matters
Procurement for in vivo or cell-based studies requires C-terminal amide to minimize rapid exopeptidase degradation, directly influencing experimental reproducibility and dosing requirements.
- [1] Czihal P, et al. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens. Antimicrobial Agents and Chemotherapy. 2012;56(12):6135-6145. DOI: 10.1128/AAC.01454-12. View Source
